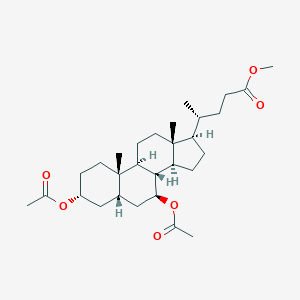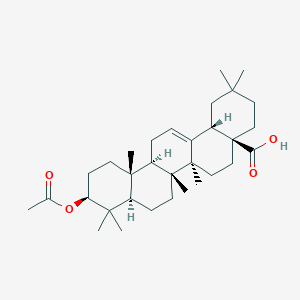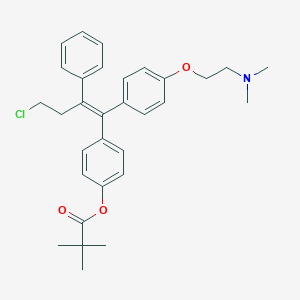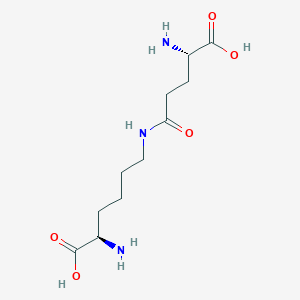
苯脲
概述
描述
Synthesis Analysis
Fenuron synthesis research has led to the development of highly selective imprinted polymers. These polymers, synthesized through precipitation polymerization using methacrylic acid (MAA) as a monomer and fenuron as a template, demonstrate high affinity and selectivity for fenuron, enabling its recognition and retention from a mixture of phenylurea herbicides (Tamayo, Casillas, & Martín‐Esteban, 2003).
Molecular Structure Analysis
The characterization of materials designed for fenuron detection or degradation often involves detailed molecular structure analysis. For instance, the development of bifunctional electrodes for fenuron degradation incorporates an anodic side covered with a tetragonal β-PbO2 film and a photocatalytic side consisting of an anatase phase of TiO2, which significantly enhances fenuron degradation efficiency (Barbari et al., 2018).
Chemical Reactions and Properties
Hydrothermal oxidation studies have shown that at temperatures ranging from 200 to 540°C and pressures of 25 MPa, fenuron undergoes degradation into water, carbon dioxide, and nitrogen gas, indicating the process's potential for environmental decontamination (Aymonier et al., 2000).
Physical Properties Analysis
Investigations into fenuron's physical interactions, particularly its adsorption behavior on carbon nanotubes (CNTs), reveal a high efficiency of fenuron removal from water. This is attributed to the physical adsorption mechanisms facilitated by the surface characteristics of the CNTs, providing insight into fenuron's physical properties and interaction with adsorbent materials (Ali et al., 2019).
Chemical Properties Analysis
The adsorption behavior of fenuron on different smectites and its variations with the clay's charge and the nature of exchangeable cations offer insights into its chemical properties. The study found that fenuron adsorption increases with decreasing layer charge of the clay and the hydration power of the cation, indicating the role of hydrophobic and polar interactions in fenuron's adsorption processes (Aguer et al., 2000).
科学研究应用
化学传感:Abraham 和 Vasantha(2020 年)的一项研究开发了一种化学传感器,用于使用中空聚吡咯复合膜检测痕量毒性除草剂苯脲,该膜将灵敏度提高了五倍以上 (Abraham 和 Vasantha,2020 年)。
林业和土壤科学:根据 Sterrett 和 Adams(1977 年)的研究,苯脲被发现对杀死阔叶树种的顶部和控制萌芽有效,从而促进了松树的建立并改善了土壤水分 (Sterrett 和 Adams,1977 年)。
水热氧化:一项研究表明,苯脲在水热条件下的氧化可以显着降低化学需氧量,将氮原子转化为水、二氧化碳和氮气 (Aymonier 等,2000 年)。
细胞生物学:如 Erkell 和 Walum(1979 年)的研究中发现,苯脲和其他尿素衍生物可以分化培养的神经母细胞 (Erkell 和 Walum,1979 年)。
环境化学:羟基和碳酸根自由基降解苯脲会导致形成各种化合物,如 Mazellier 等(2007 年)的研究中所述 (Mazellier 等,2007 年)。
潜在的抗癌剂:苯脲对线粒体泛醌细胞色素 c 还原酶表现出抑制活性,可以作为一种潜在的抗癌剂开发,正如 Haruna 等(2019 年)的研究中所讨论的 (Haruna 等,2019 年)。
农业化学:Hermosín 等人(2001 年)的研究表明,苯脲-有机黏土络合物可以减少除草剂损失,同时保持除草活性 (Hermosín 等,2001 年)。
光降解研究:Aguer 和 Richard(1996 年)的研究表明,腐殖酸的光化学激发诱导的苯脲转化导致各种产物的形成 (Aguer 和 Richard,1996 年)。
土壤化学和施肥:苯脲和其他取代尿素除草剂抑制脲酶,影响尿素作为肥料的有效性,如 Cervelli 等(1975 年、1976 年)的研究所示 (Cervelli 等,1975 年) (Cervelli 等,1976 年)。
毒理学:进行了苯脲对野生动物(如鹌鹑)毒性的研究,以了解其对环境的影响 (Bergstrand 和 Klimstra,1962 年)。
安全和危害
作用机制
Target of Action
Fenuron primarily targets the photosynthetic process in plants . It acts as a photosystem-II inhibitor , disrupting the normal functioning of photosynthesis, which is vital for plant growth and survival .
Mode of Action
As a photosystem-II inhibitor, Fenuron interferes with the electron transport chain in the photosynthesis process . This disruption prevents the plant from converting light energy into chemical energy, a crucial step for producing the sugars that fuel plant growth .
Biochemical Pathways
The primary biochemical pathway affected by Fenuron is photosynthesis, specifically the photosystem II electron transport chain . By inhibiting this process, Fenuron disrupts the plant’s ability to produce ATP and NADPH, two essential molecules for photosynthesis and other metabolic processes .
Pharmacokinetics
Fenuron is characterized by high aqueous solubility and moderate volatility . It is moderately persistent in soil systems, suggesting it can remain in the environment for an extended period . Due to its physico-chemical properties, Fenuron has a high potential to leach into groundwater .
Result of Action
The molecular and cellular effects of Fenuron’s action primarily involve the disruption of photosynthesis . This disruption leads to a decrease in the plant’s ability to produce necessary sugars, ultimately leading to the death of the plant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Fenuron. Its persistence in the environment and potential to leach into groundwater are influenced by factors such as soil composition, temperature, and rainfall . Moreover, Fenuron is resistant to degradation by microbial activity, which contributes to its persistence in the environment .
属性
IUPAC Name |
1,1-dimethyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037551 | |
| Record name | Fenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White or colorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Urea, N,N-dimethyl-N'-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4), Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/, 3850 ppm @ 25 °C, Sparingly sol in water (0.29% at 24 °C), Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons., In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C), In water 3.85 g/l at 25 °C | |
| Record name | SID26727649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 at 20 °C/20 °C | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000375 [mmHg], 1.6x10-4 mm Hg at 60 °C | |
| Record name | Fenuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibits photosynthesis. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline solid, Colorless crystalline solid, Colorless crystals | |
CAS RN |
101-42-8 | |
| Record name | Fenuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N-dimethyl-N'-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7L040435W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
133-134 °C, Melting point: 65-68 °C /Fenuron trichloroacetate/ | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1,1-dimethyl-3-phenylurea (fenuron) as a herbicide?
A: 1,1-dimethyl-3-phenylurea (fenuron) primarily acts by inhibiting photosynthesis in susceptible plants. It disrupts the photosynthetic process by blocking electron transfer at the photosystem II level. [, ] This blockage prevents the conversion of light energy into chemical energy, ultimately leading to plant death. []
Q2: Are there differences in the sensitivity of various plant species to fenuron?
A: Yes, different plant species exhibit varying levels of sensitivity to fenuron. For instance, winter wheat varieties demonstrate differential sensitivity to fenuron and its chlorinated derivatives. [] This variation in sensitivity could be attributed to differences in uptake, translocation, or detoxification mechanisms among plant species. [, ]
Q3: What is the role of transpiration rate in the effectiveness of fenuron as a herbicide?
A: The rate of transpiration significantly influences the herbicidal activity of fenuron. Studies have shown a direct correlation between transpiration rates and the rate of photosynthesis inhibition by fenuron and other herbicides like simazine, simeton, lenacil, isocil, and diuron. [] Higher transpiration rates lead to faster uptake and transport of fenuron to plant tissues, thereby enhancing its inhibitory effect on photosynthesis. []
Q4: What is the molecular formula and molecular weight of fenuron?
A: The molecular formula of fenuron is C9H12N2O, and its molecular weight is 164.20 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize fenuron?
A: Various spectroscopic techniques are employed to characterize fenuron, including infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ] IR spectroscopy helps elucidate the hydrogen bonding character of fenuron, while Raman spectroscopy aids in identifying the natural iron oxide used in photodegradation studies. [, ] NMR and GC-MS are vital for identifying degradation products of fenuron in various environments. [, ]
Q6: How does the presence of organic matter in soil affect the adsorption of fenuron?
A: Organic matter content in soil plays a crucial role in the adsorption of fenuron. Soils with higher organic matter content exhibit a greater tendency to adsorb fenuron compared to soils with lower organic matter content. [] This correlation suggests that the organic matter fraction of soil contributes significantly to the retention and availability of fenuron in the soil profile.
Q7: How do advanced oxidation processes (AOPs) contribute to the degradation of fenuron?
A: Advanced oxidation processes (AOPs) like ozonation, UV photolysis, and Fenton's reagent have proven effective in degrading fenuron. These processes generate highly reactive species, such as hydroxyl radicals, which readily oxidize and mineralize fenuron in aqueous solutions. [, ]
Q8: What are the factors influencing the efficiency of fenuron degradation by AOPs?
A: The efficiency of AOPs in degrading fenuron is influenced by several factors, including the type and dose of oxidant used, pH of the solution, presence of catalysts (like iron ions), and irradiation time. [, ] Optimization of these parameters is essential to achieve efficient and cost-effective degradation of fenuron.
Q9: How does the addition of hydrogen peroxide affect the photocatalytic degradation of fenuron?
A: The addition of small amounts of hydrogen peroxide enhances the rate of photocatalytic degradation of fenuron. [] This enhancement can be attributed to the generation of additional hydroxyl radicals through the interaction of hydrogen peroxide with photocatalysts like TiO2. []
Q10: How is density functional theory (DFT) employed in understanding the properties of fenuron?
A: Density functional theory (DFT) calculations provide insights into the molecular structure, chemical bonding properties, and electronic distribution within the fenuron molecule. [] These calculations help in predicting reactivity, stability, and interactions of fenuron with other molecules. []
Q11: What is the significance of molecular docking studies in understanding the interaction of fenuron with biological targets?
A: Molecular docking studies, such as those performed with human serum albumin (HSA), provide valuable information regarding the binding affinity and interaction patterns of fenuron with biological macromolecules. [] These studies help assess the potential toxicological and pharmacological implications of fenuron exposure. []
Q12: How do structural modifications of fenuron, such as the introduction of chlorine atoms, influence its herbicidal activity?
A: Structural modifications to the fenuron molecule significantly impact its herbicidal activity. For example, the introduction of chlorine atoms into the phenyl ring generally increases the phytotoxicity and persistence of fenuron derivatives. [, , ] This observation suggests a correlation between the halogenation pattern and the overall efficacy and environmental fate of fenuron-based herbicides.
Q13: What is the impact of N-aryl and N-alkyl substitutions on the adsorption behavior of fenuron derivatives?
A: Both N-aryl and N-alkyl substitutions in the fenuron molecule influence its adsorption to soil particles. Longer alkyl chains and the presence of chloro or chlorophenoxy groups on the aryl substituent enhance the adsorption of fenuron derivatives to soil. []
Q14: How does sunlight exposure affect the stability and persistence of fenuron on soil surfaces?
A: Sunlight exposure significantly reduces the persistence and phytotoxicity of fenuron on soil surfaces. [] This degradation is attributed to photochemical reactions, which break down fenuron into less toxic products. []
Q15: What is the role of organoclays in controlling the release and bioavailability of fenuron?
A: Organoclays have shown potential as carriers for controlled release formulations of fenuron. By complexing with fenuron, organoclays can modulate its release into the environment, reducing leaching losses and potentially prolonging its herbicidal activity. []
Q16: What are the known mechanisms of resistance to fenuron and other phenylurea herbicides in plants?
A: Resistance to fenuron and related phenylurea herbicides in plants often involves enhanced detoxification mechanisms. Some resistant biotypes exhibit increased rates of herbicide metabolism, potentially through enhanced activity of specific enzymes like cytochrome P450s. []
Q17: Are there instances of cross-resistance between fenuron and other herbicides?
A: Yes, cross-resistance has been observed between fenuron and other herbicides, particularly those belonging to the phenylurea and triazine classes. For example, atrazine-resistant biotypes of Chenopodium album have shown cross-resistance to fenuron. [] This phenomenon highlights the potential challenges in managing herbicide resistance in weed populations.
Q18: What are the main pathways of fenuron degradation in the environment?
A: Fenuron degradation in the environment occurs through various pathways, including photodegradation, biodegradation by microorganisms, and chemical hydrolysis. [, , , , ] The relative importance of each pathway depends on factors like soil type, moisture content, temperature, and the presence of other chemical species.
Q19: What analytical methods are employed for the detection and quantification of fenuron in environmental samples?
A: Several analytical techniques are utilized for quantifying fenuron, including high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or UV detection, gas chromatography-mass spectrometry (GC-MS), and spectrophotometry. [, , ]
Q20: How do photoinduced fluorescence (PIF) methods contribute to the analysis of fenuron and its degradation products?
A: Photoinduced fluorescence (PIF) techniques provide a sensitive approach for detecting both fenuron and its degradation products, even those that are not naturally fluorescent. [] By irradiating samples with UV light, non-fluorescent compounds like fenuron can be converted into fluorescent derivatives, enabling their detection and quantification. []
Q21: What are some considerations for validating analytical methods used to determine fenuron levels in environmental matrices?
A: Validation of analytical methods for fenuron analysis typically involves assessing accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [] These parameters ensure the reliability and reproducibility of the analytical data generated. []
Q22: What are some of the concerns regarding the environmental fate and impact of fenuron?
A: Persistence of fenuron in soil and its potential leaching to groundwater raises concerns about its long-term impact on ecosystems and water resources. [, , ] Research focusing on mitigating these environmental risks is crucial for ensuring sustainable use of fenuron-based herbicides.
Q23: What are potential strategies for reducing the environmental impact of fenuron use?
A: Strategies to minimize the environmental impact of fenuron include developing controlled-release formulations, optimizing application rates and timing, and exploring alternative weed management practices like integrated pest management (IPM). [, , ]
Q24: What are promising areas for future research on fenuron and related herbicides?
A: Future research on fenuron should focus on understanding the mechanisms of resistance development in weed populations, developing environmentally friendly degradation methods, and designing novel, less persistent herbicides with improved safety profiles. [, , ] Continued investigation into the interactions of fenuron with soil components and its impact on non-target organisms is also crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)
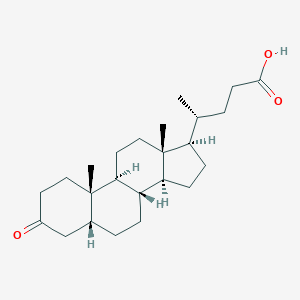
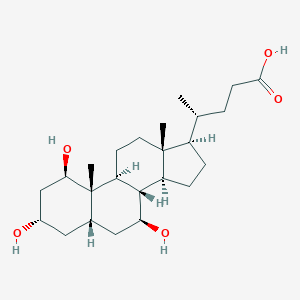

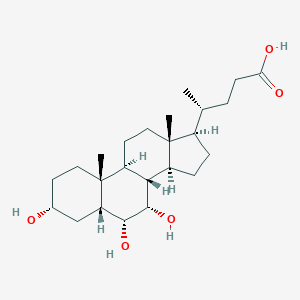
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
